molecular formula C15H19NO3 B8595914 Ethyl 2-(1-benzamidocyclobutyl)acetate

Ethyl 2-(1-benzamidocyclobutyl)acetate

Cat. No.: B8595914
M. Wt: 261.32 g/mol
InChI Key: LPNZONUAOXUBEQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzamidocyclobutyl)acetate is a synthetic organic compound characterized by a cyclobutane ring fused to a benzamide moiety, linked via an acetamide bridge to an ethyl ester group. Its molecular structure combines a strained four-membered cyclobutyl ring with aromatic and ester functionalities, making it a candidate for studying conformational stability and bioactivity.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 2-(1-benzamidocyclobutyl)acetate

InChI

InChI=1S/C15H19NO3/c1-2-19-13(17)11-15(9-6-10-15)16-14(18)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,16,18)

InChI Key

LPNZONUAOXUBEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzamidocyclobutyl)acetate typically involves the reaction of cyclobutanone with benzoyl chloride to form 1-(benzoylamino)cyclobutanone. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzamidocyclobutyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-(1-benzamidocyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzamidocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The benzoylamino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Ethyl 2-(1-benzamidocyclobutyl)acetate distinguishes itself from analogs through its cyclobutyl-benzamide core . For instance, compounds in Figure 1 of , such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (Compound A), feature imidazole rings substituted with aromatic groups. Key differences include:

  • Ring Strain : The cyclobutyl group introduces significant ring strain (~110 kJ/mol), which can enhance reactivity or alter binding conformations compared to the less-strained imidazole derivatives .
  • Hydrogen Bonding : The benzamide group enables hydrogen bonding via the amide N-H and carbonyl oxygen, unlike the imidazole ring’s aromatic π-system, which primarily engages in π-π stacking .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Functional Groups
Target Compound Cyclobutyl-benzamide Benzamide, Ethyl ester Amide, Ester
Compound A () Imidazole 2,5-Diphenyl Imidazole, Ester
Compound E () Imidazole 4-Trifluoromethylphenyl Imidazole, Ester

Physicochemical Properties

While explicit data tables are unavailable, inferences can be drawn from comparative studies:

  • Solubility : The cyclobutyl group’s hydrophobicity likely reduces aqueous solubility compared to imidazole derivatives with polar substituents (e.g., trifluoromethyl in Compound E) .
  • Thermal Stability : Cyclobutane’s strain may lower melting points relative to planar aromatic analogs, as observed in similar strained systems .

Crystallographic and Computational Analysis

  • Structural Determination : The target compound’s crystal structure may have been resolved using SHELXL (), a standard for small-molecule refinement, similar to methods applied to imidazole analogs .
  • Visualization Tools : Programs like ORTEP-3 () enable comparison of molecular geometries, such as bond angles around the cyclobutyl ring versus imidazole cores .

Research Findings and Trends

  • Electron-Withdrawing Effects : Unlike electron-withdrawing groups (e.g., -CF₃ in Compound E), the benzamide’s electron-rich aromatic system could enhance interactions with cationic binding pockets .

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